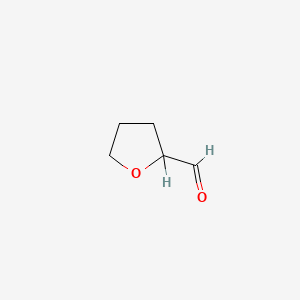
Benzoate de 2-hydroxyphényle
Vue d'ensemble
Description
2-Hydroxyphenyl benzoate (2-HPB) is an organic compound belonging to the class of phenols. It is a white, crystalline solid with a molecular formula of C14H10O3. 2-HPB is a versatile compound with applications in the fields of organic synthesis, scientific research, and drug development.
Applications De Recherche Scientifique
Transfert de proton intramoléculaire à l'état excité (ESIPT)
Les dérivés du benzoate de 2-hydroxyphényle, tels que le 2-(2-hydroxyphényl)-benzothiazole (HBT), sont conçus pour imiter les effets ESIPT. Ceci est utilisé pour augmenter la probabilité de formes de résonance céto-like tautomérisées, ce qui est important dans les études de fluorescence .
Spectroscopie de fluorescence
2-(2'-hydroxyphényl) benzoxazole (HBO) : les dérivés sont utilisés pour étudier l'effet des états excités supérieurs sur la double fluorescence en utilisant des méthodes de théorie de la fonctionnelle de la densité dépendante du temps .
Détection d'ions métalliques
Des composés comme les sondes à base de 2-(2'-hydroxyphényl) benzoxazole ont été synthétisés pour des techniques basées sur la spectroscopie dans la détection d'ions métalliques en raison de leur sensibilité et de leurs temps de réponse rapides .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that phenolic compounds, which 2-hydroxyphenyl benzoate is a part of, often interact with proteins, enzymes, and cellular receptors, influencing various biological processes .
Mode of Action
Phenolic compounds like 2-Hydroxyphenyl benzoate often exert their effects through interactions with biological molecules, potentially leading to changes in cellular function .
Biochemical Pathways
2-Hydroxyphenyl benzoate, as a phenolic compound, is likely involved in various biochemical pathways. The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
Result of Action
Phenolic compounds are known to have antioxidant properties and can interact with various cellular components, potentially influencing cell function .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Hydroxyphenyl benzoate are not fully understood. It is known that it can participate in various biochemical reactions. For instance, it has been found to exhibit dual fluorescence, a phenomenon that involves different decay pathways from the upper excited state .
Cellular Effects
The cellular effects of 2-Hydroxyphenyl benzoate are not well-documented. It is known that the compound can influence cellular function through its interactions with various biomolecules. For example, it has been suggested that 2-Hydroxyphenyl benzoate may interact with certain enzymes and proteins, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Hydroxyphenyl benzoate is complex and involves several steps. One proposed mechanism involves the compound’s ability to undergo excited-state intramolecular proton transfer, leading to dual fluorescence . This process involves different decay pathways from the upper excited state, including internal conversion through vibrational relaxation and conical intersection .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits dual fluorescence, a phenomenon that can be observed over time
Metabolic Pathways
2-Hydroxyphenyl benzoate may be involved in various metabolic pathways. For instance, it is known that benzoic acids, which include 2-Hydroxyphenyl benzoate, are the building blocks of most phenolic compounds in foods . The biosynthesis of these compounds involves the shikimate and phenylpropanoid pathways .
Propriétés
IUPAC Name |
(2-hydroxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSCCZVRVXSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207493 | |
| Record name | o-Hydroxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-92-6 | |
| Record name | 1,2-Benzenediol, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5876-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Hydroxyphenyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Hydroxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-hydroxyphenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-HYDROXYPHENYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49F7Y4UX6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














